molecular formula C20H15FO3 B5503971 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B5503971
M. Wt: 322.3 g/mol
InChI Key: FONKNUSDSHMMKY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic angular furocoumarin derivative characterized by a fused furan-chromenone scaffold. Its structure includes a 4-fluorophenyl substituent at position 3 and methyl groups at positions 4, 8, and 9 (Fig. 1). The compound is synthesized via a Williamson reaction between hydroxycoumarin and phenacyl bromide in acetone under basic conditions (K₂CO₃), followed by cyclization with polyphosphoric acid . This method is analogous to the synthesis of related furocoumarins, such as 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (compound 26 in ), but with fluorinated aromatic substituents enhancing electronic and steric properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKNUSDSHMMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable fluorophenyl intermediate, followed by its coupling with a chromenone derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Furocoumarin Derivatives with Varied Substituents

Furocoumarins are a class of bioactive compounds where structural modifications significantly influence pharmacological properties. Key analogs include:

Compound Name Substituents Biological Activity Source/Reference
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one 3-phenyl, 4,9-methyl Synthetic intermediate
9-Ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one 3-methoxyphenyl, 9-ethyl, 4-methyl Undisclosed (building block)
2,8-Dihydroxy-7H-furo[2,3-f]chromen-7-one 2,8-hydroxy Antibacterial, antifungal, antiparasitic (IC₅₀: <10 μM)
8-Benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one 8-benzyl, 2,3,4,9-methyl Undisclosed (chemical intermediate)

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances electrophilicity compared to non-fluorinated analogs (e.g., 3-phenyl in compound 26). Fluorine’s electronegativity may improve binding to enzymes or receptors, as seen in chalcone derivatives where fluorophenyl groups correlate with lower IC₅₀ values .
  • This contrasts with polar hydroxy groups in 2,8-dihydroxy-7H-furo[2,3-f]chromen-7-one, which improve solubility but may reduce bioavailability .

Chalcone Derivatives with 4-Fluorophenyl Moieties

Chalcones (α,β-unsaturated ketones) share structural motifs with furocoumarins, particularly in aromatic substitution patterns:

Compound Name Substituents IC₅₀ (μM) Reference
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-bromo (ring A), 4-fluoro (ring B) 4.703
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-chloro (A), 4-methoxy (B) 13.82
7-(4-Fluorophenyl)-4H-chromen-4-one (3g) 4-fluorophenyl, simple chromenone Not reported

Key Observations :

  • Electronegativity Trends : Compound 2j, with bromine (ring A) and fluorine (ring B), shows higher potency (IC₅₀ = 4.7 μM) than analogs with methoxy or chlorine substituents. This aligns with the target compound’s fluorophenyl group, suggesting synergistic electronic effects .
  • Simplified Scaffolds : 7-(4-Fluorophenyl)-4H-chromen-4-one (3g) lacks the fused furan ring, reducing structural complexity and likely altering target specificity compared to furocoumarins .

Natural Furocoumarins and Psoralen Analogs

Natural furocoumarins from Tibouchina spp. and Heracleum persicum highlight the role of substituents in bioactivity:

Compound Name Source Activity Reference
2,8-Dihydroxy-7H-furo[2,3-f]chromen-7-one Tibouchina paratropica Antiparasitic (IC₅₀: 2.1 μM vs. Leishmania)
Bergapten Heracleum persicum Cytotoxic (LD₅₀: <50 μM in brine shrimp)
Amotosalen (3-((2-aminoethoxy)methyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one) Synthetic Photopheresis agent

Key Observations :

  • Hydroxy vs. Methyl Groups : The natural 2,8-dihydroxy derivative exhibits potent antiparasitic activity, whereas methyl groups in the target compound may shift activity toward anticancer or anti-inflammatory pathways .
  • Functionalized Side Chains: Amotosalen’s aminoethoxy side chain enables DNA crosslinking under UV light, illustrating how tailored substituents expand therapeutic applications .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Fluorophenyl Group : Enhances binding via halogen interactions (e.g., C–F⋯H–N) and metabolic stability compared to hydroxyl or methoxy groups .

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